molecular formula C20H22N4S B3958430 5-(4-tert-butylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(4-tert-butylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B3958430
M. Wt: 350.5 g/mol
InChI Key: RTSJTKNLKKILKL-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-tert-butylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a complex organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a tert-butylphenyl group, a methylphenylmethylideneamino group, and a thiol group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced through a nucleophilic substitution reaction using tert-butylbenzyl chloride and a suitable nucleophile.

    Formation of the Methylphenylmethylideneamino Group: This group can be introduced through a condensation reaction between an aldehyde (such as 2-methylbenzaldehyde) and an amine (such as aniline) in the presence of an acid catalyst.

    Attachment of the Thiol Group: The thiol group can be introduced through a thiolation reaction using a thiolating agent such as thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The imine group (methylphenylmethylideneamino) can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nitric acid, sulfuric acid, halogens, and other electrophilic reagents.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

5-(4-tert-butylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

    Chemical Biology: The compound is used as a probe to study biological processes and pathways, particularly those involving sulfur-containing compounds.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of their functions.

    Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(4-tert-butylphenyl)-3-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-5-thiol: Similar structure but different positioning of the thiol group.

    5-(4-tert-butylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-selenol: Similar structure but with a selenol group instead of a thiol group.

    5-(4-tert-butylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-ol: Similar structure but with a hydroxyl group instead of a thiol group.

Uniqueness

The uniqueness of 5-(4-tert-butylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiol group, in particular, allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-4-[(E)-(2-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4S/c1-14-7-5-6-8-16(14)13-21-24-18(22-23-19(24)25)15-9-11-17(12-10-15)20(2,3)4/h5-13H,1-4H3,(H,23,25)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSJTKNLKKILKL-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-tert-butylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(4-tert-butylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(4-tert-butylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-(4-tert-butylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-(4-tert-butylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-(4-tert-butylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

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